(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride
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Overview
Description
(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its multiple dimethylamino groups and a hydroxyiminoacetamide moiety, making it a versatile molecule in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-(dimethylamino)propylamine, which is then subjected to further reactions to introduce the hydroxyiminoacetamide group. The final step involves the formation of the trihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple dimethylamino groups facilitate binding to active sites, while the hydroxyiminoacetamide moiety can participate in hydrogen bonding and other interactions. These interactions modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(dimethylamino)propylamine: A simpler compound with similar dimethylamino groups but lacking the hydroxyiminoacetamide moiety.
(3-(dimethylamino)propyl)triphenylphosphonium bromide: Contains a triphenylphosphonium group instead of the hydroxyiminoacetamide moiety.
Uniqueness
(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride is unique due to its combination of multiple dimethylamino groups and a hydroxyiminoacetamide moiety. This structural complexity allows for versatile interactions and applications in various scientific fields.
Properties
IUPAC Name |
(2Z)-N-[3-[3-[3-(dimethylamino)propyl-methylamino]propyl-methylamino]propyl]-2-hydroxyiminoacetamide;trihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H33N5O2.3ClH/c1-18(2)9-6-11-20(4)13-7-12-19(3)10-5-8-16-15(21)14-17-22;;;/h14,22H,5-13H2,1-4H3,(H,16,21);3*1H/b17-14-;;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCZUPJCCFEBBK-AXKCEZBTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C)CCCN(C)CCCNC(=O)C=NO.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCCN(C)CCCN(C)CCCNC(=O)/C=N\O.Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H36Cl3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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